3-Nitrophenacylamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Nitrophenacylamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of phenacylamine followed by the formation of the hydrochloride salt. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The resulting nitrophenacylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency during the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitrophenacylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcohol solvent.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 3-Aminophenacylamine hydrochloride.

Substitution: Depending on the nucleophile, products such as 3-thiophenacylamine hydrochloride or 3-aminophenacylamine hydrochloride can be formed.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Nitrophenacylamine hydrochloride has been utilized in several research domains, including:

-

Pharmaceutical Development:

- Anti-inflammatory Agents: Its structure allows for modifications that can lead to the development of anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit promising activity against inflammatory pathways, making it a candidate for further drug development .

- Antimicrobial Activity: Studies have shown that this compound and its derivatives possess antimicrobial properties, which could be harnessed in developing new antibiotics .

- Chemical Synthesis:

- Biochemical Studies:

Case Study 1: Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory effects. The study demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

A research team investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound showed substantial activity against Gram-positive bacteria, leading to discussions about its potential use as a new antibacterial agent.

Mecanismo De Acción

The mechanism of action of 3-nitrophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-aminophenacylamine hydrochloride, can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The nitro group in the compound can also undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3’-nitroacetophenone hydrochloride: Similar in structure but differs in the position of the nitro group.

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride: Similar but with the nitro group at the para position.

Uniqueness

3-Nitrophenacylamine hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.

Actividad Biológica

3-Nitrophenacylamine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

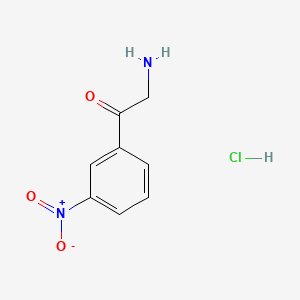

This compound is characterized by the presence of a nitrophenyl group, which enhances its reactivity and interaction with biological molecules. The compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 195.70 g/mol

The nitrophenyl moiety allows for participation in electron transfer reactions, while the amine group can form hydrogen bonds, influencing its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, potentially modulating metabolic pathways.

- Receptor Binding : The amine group can facilitate binding to receptors, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Key findings include:

- Cell Line Studies : The compound showed cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC values indicating effective dose ranges.

- Mechanism : The anticancer activity is believed to involve apoptosis induction through oxidative stress pathways and interference with DNA replication .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial effects of this compound against selected bacterial strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

-

Cytotoxicity Assessment in Cancer Cells :

- Objective : To determine the cytotoxic effects on various cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : The compound exhibited dose-dependent cytotoxicity, with notable effects at concentrations above 10 µM.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis |

| 3-Nitrophenol | Moderate | Low | Reactive oxygen species |

| 1H-Pyrazol-5-amine | Low | High | DNA intercalation |

This table highlights the unique position of this compound in terms of its dual activity profile compared to related compounds .

Propiedades

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFUJSROKAAPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379005 | |

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36765-84-1 | |

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.